3-Bromo-5-methoxy-2-methylpyridine

Lipophilicity Drug Design Physicochemical Properties

3-Bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0) is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. This compound is characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 1256823-49-0
Cat. No. B1374906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-2-methylpyridine
CAS1256823-49-0
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)OC)Br
InChIInChI=1S/C7H8BrNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3
InChIKeyFTRGCQAVQAKQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0): A Unique Trisubstituted Pyridine Building Block for Selective Cross-Coupling and Heterocycle Synthesis


3-Bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0) is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . This compound is characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the pyridine ring . Its unique substitution pattern, featuring both electron-withdrawing (bromo) and electron-donating (methoxy and methyl) groups, renders it a versatile intermediate for selective functionalization in pharmaceutical and agrochemical research, particularly in palladium-catalyzed cross-coupling reactions [1].

Why Generic Substitution of 3-Bromo-5-methoxy-2-methylpyridine with Other Bromo-Methoxy-Methylpyridines is Scientifically Unjustified


The class of bromo-methoxy-methylpyridines encompasses several positional isomers that share the same molecular formula but differ critically in the arrangement of substituents. These structural variations profoundly influence key physicochemical properties, such as lipophilicity (LogP) and polar surface area (TPSA), which directly impact compound behavior in biological systems and chemical reactivity [1]. Furthermore, the specific positioning of the bromine atom dictates the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery [2]. Therefore, substituting 3-Bromo-5-methoxy-2-methylpyridine with a positional isomer cannot be done without risking altered synthetic outcomes, compromised biological activity, or unexpected pharmacokinetic profiles, necessitating a rigorous, evidence-based selection process.

Quantitative Evidence for Selecting 3-Bromo-5-methoxy-2-methylpyridine over Positional Isomers: A Comparative Analysis


Enhanced Lipophilicity: 3-Bromo-5-methoxy-2-methylpyridine Demonstrates 41% Higher LogP Compared to 5-Bromo-2-methoxy-4-methylpyridine

Lipophilicity, a critical determinant of membrane permeability and ADME properties, is significantly influenced by substitution pattern. 3-Bromo-5-methoxy-2-methylpyridine exhibits a computed LogP (XLogP3) of 2.68, which is 41% higher than the LogP of 1.90 for the positional isomer 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7) [1]. This difference indicates a substantial increase in hydrophobic character, which can directly translate to improved passive membrane diffusion and altered pharmacokinetic behavior in a biological context.

Lipophilicity Drug Design Physicochemical Properties

Unique Topological Polar Surface Area: A 5.2 Ų Lower TPSA Than 3-Bromo-2-methoxy-5-methylpyridine

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological barriers like the blood-brain barrier (BBB) and its oral absorption. 3-Bromo-5-methoxy-2-methylpyridine has a computed TPSA of 22.1 Ų . This is notably lower than the TPSA of 27.3 Ų for the positional isomer 3-Bromo-2-methoxy-5-methylpyridine (CAS 717843-56-6), a difference of 5.2 Ų [1]. Generally, compounds with TPSA values below 60-70 Ų are considered optimal for BBB penetration, and this lower value suggests a potential advantage for CNS-targeted applications [2].

Polar Surface Area Blood-Brain Barrier Drug Design

Strategic Bromine Positioning for Regioselective Cross-Coupling: Ortho-Directing Group Influence

The utility of a halogenated pyridine in cross-coupling reactions is heavily dependent on the electronic environment surrounding the halogen. In 3-Bromo-5-methoxy-2-methylpyridine, the bromine at the 3-position is situated between a methyl group (ortho, weak electron donor) and a methoxy group (meta, strong electron donor) . This unique arrangement enhances the reactivity of the C-Br bond in palladium-catalyzed transformations, enabling efficient and regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings, as noted in the product's technical description [1]. This contrasts with isomers where the bromine is adjacent to different functional groups, which may exhibit altered, and often less predictable, reactivity profiles [2].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Designated Protein Degrader Building Block Status: A Curated Sourcing Advantage

The compound is explicitly categorized and marketed as a 'Protein Degrader Building Block' by specialized chemical suppliers [1]. This designation is not applied to all its positional isomers, indicating that the 3-Bromo-5-methoxy-2-methylpyridine scaffold has been identified and curated for its utility in the rapidly growing field of targeted protein degradation (e.g., PROTACs and molecular glues). This suggests its structural features are particularly well-suited for synthesizing heterobifunctional molecules designed to recruit E3 ligases, a function not readily attributed to its isomers in similar catalogs .

PROTAC Targeted Protein Degradation Chemical Biology

Procurement-Driven Application Scenarios for 3-Bromo-5-methoxy-2-methylpyridine in Research and Development


Synthesis of CNS-Penetrant Kinase Inhibitors

Based on its 41% higher LogP and lower TPSA compared to key isomers [1], this compound is an ideal starting point for medicinal chemistry programs targeting CNS kinases. Its enhanced lipophilicity and favorable polar surface area profile support the design of small-molecule inhibitors with improved blood-brain barrier penetration. The strategically positioned bromine serves as a robust handle for introducing diverse aromatic or heteroaromatic groups via Suzuki-Miyaura coupling, enabling rapid structure-activity relationship (SAR) exploration [2].

PROTAC and Molecular Glue Development

As a commercially designated 'Protein Degrader Building Block' [3], 3-Bromo-5-methoxy-2-methylpyridine is uniquely suited for the synthesis of heterobifunctional degraders. The bromine atom allows for orthogonal functionalization to attach an E3 ligase ligand, while the methoxy and methyl groups provide opportunities for fine-tuning the linker's physicochemical properties. This focused application ensures the compound's relevance in one of the most dynamic areas of chemical biology and drug discovery.

Regioselective Synthesis of Complex Biaryl Pharmacophores

The distinct electronic environment created by the 2-methyl, 3-bromo, and 5-methoxy substitution pattern enables high regioselectivity in palladium-catalyzed cross-couplings [2]. Researchers can leverage this to construct complex biaryl and heterobiaryl architectures, common motifs in pharmaceuticals and agrochemicals, with greater predictability and reduced need for protecting group strategies. This translates to shorter synthetic routes and higher overall efficiency in generating compound libraries.

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